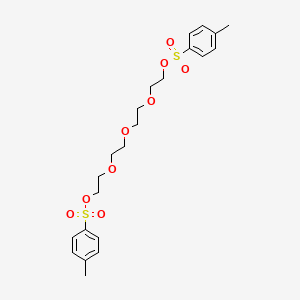

((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate)

Vue d'ensemble

Description

((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate): is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and industry. It is also referred to as tetraethylene glycol di(p-toluenesulfonate) and is used as a linker in the synthesis of various complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) typically involves the reaction of tetraethylene glycol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are carefully controlled to minimize side reactions and maximize efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tosylate groups are replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation might produce sulfonic acid derivatives .

Applications De Recherche Scientifique

((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate), also known as Bis-Tos-PEG4 or Tetraethylene glycol ditosylate, is a chemical compound with diverse applications, particularly in scientific research .

Chemical Identifiers

- CAS No : 37860-51-8

- Molecular Formula :

- Molecular Weight : 502.60

- Synonyms : Tetraethylene glycol di(p-toluenesulfonate), Bis-Tos-PEG4, Tetraethylene glycol ditosylate, Tetraethylene glycol di-p-tosylate, Bis[2-(2-tosyloxyethoxy)ethyl] ether

Scientific Research Applications

((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) is primarily used as a PROTAC linker and in ADC linkers .

PROTAC Linker

It is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are heterobifunctional molecules composed of two different ligands connected by a linker: one ligand binds a target protein, and the other binds an E3 ubiquitin ligase . By bringing these two proteins into proximity, the E3 ligase can ubiquitinate the target protein, leading to its degradation by the proteasome .

ADC Linkers

((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) is also utilized as a linker in Antibody-Drug Conjugates (ADCs) . ADCs are designed to selectively deliver cytotoxic drugs to cancer cells, thus minimizing systemic toxicity. The linker connects the antibody to the drug, and its design is crucial for the stability and efficacy of the ADC .

| Category | Application |

|---|---|

| Therapeutic Applications | PROTAC Linker |

| ADC linkers |

Mécanisme D'action

The mechanism by which ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) exerts its effects is primarily through its ability to form stable covalent bonds with other molecules. This property allows it to act as a linker, facilitating the assembly of complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the molecules it interacts with .

Comparaison Avec Des Composés Similaires

- Tetraethylene glycol di(p-toluenesulfonate)

- Bis-Tos-PEG4

- Tetraethylene glycol ditosylate

- Tetraethylene glycol di-p-tosylate

Uniqueness: What sets ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) apart from similar compounds is its specific structure, which provides unique reactivity and stability. Its ability to form multiple stable linkages makes it particularly valuable in applications requiring robust and reliable chemical bonds .

Activité Biologique

((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate), commonly referred to as Tetraethylene glycol di(p-toluenesulfonate), is a compound with significant implications in the field of biochemistry and medicinal chemistry. Its structure includes multiple ethylene glycol units and sulfonate groups, which contribute to its biological activity. This article explores the compound's biological properties, therapeutic applications, and relevant research findings.

- Molecular Formula : CHOS

- Molecular Weight : 502.60 g/mol

- CAS Number : 37860-51-8

The compound is characterized by its hydrophilic nature due to the ethylene glycol moieties, which enhances its solubility in biological systems.

The biological activity of ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) is primarily attributed to its role as a linker in antibody-drug conjugates (ADCs). This compound facilitates the selective delivery of cytotoxic agents to cancer cells while minimizing systemic toxicity. The sulfonate groups enhance binding affinity to target proteins, allowing for effective drug delivery.

Therapeutic Applications

- Antibody-Drug Conjugates (ADCs) : The compound is utilized in the development of ADCs that target specific cancer cells, improving therapeutic efficacy while reducing side effects.

- PROTAC Linkers : It serves as a linker in PROTAC (Proteolysis Targeting Chimeras) technology, which promotes targeted degradation of specific proteins within cancer cells.

Study 1: Efficacy in Cancer Treatment

A study by D. Collado et al. demonstrated the effectiveness of ADCs utilizing ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) in targeting HER2-positive breast cancer cells. The conjugates showed significant cytotoxicity compared to unconjugated drugs, highlighting the potential for enhanced therapeutic outcomes in oncology .

| Study | Target | Outcome |

|---|---|---|

| Collado et al. (2002) | HER2-positive breast cancer | Enhanced cytotoxicity with ADCs |

Study 2: PROTAC Development

Research focused on the use of this compound in PROTAC technology revealed its ability to effectively target and degrade specific oncoproteins in various cancer models. This approach demonstrated a novel mechanism for achieving selective protein degradation, paving the way for new therapeutic strategies .

In Vitro Studies

In vitro studies have shown that compounds with similar structures exhibit significant anti-cancer activity through mechanisms such as apoptosis induction and cell cycle arrest. These findings suggest that ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) may similarly influence cellular pathways involved in cancer progression.

Toxicology and Safety Profile

Preliminary toxicological assessments indicate that while the compound exhibits potent biological activity, it also presents potential hazards such as skin irritation and respiratory issues upon exposure. Safety data sheets recommend handling precautions to mitigate risks associated with its use .

Q & A

Q. What are the optimal synthetic routes for this compound in academic laboratory settings?

The synthesis typically involves multi-step etherification and sulfonation reactions. A validated route involves reacting polyether precursors with 4-methylbenzenesulfonyl chloride under controlled conditions. For example, the di-tosylate derivative can be isolated as a byproduct during the synthesis of molecular probes, with purification achieved via reversed-phase HPLC and structural confirmation by H/C NMR and LC-MS . Alternative pathways using Cu(I) or Pd(0) catalysts (e.g., for arylations) show variable yields (12–91%), highlighting the importance of catalyst selection and reaction optimization . Methodological considerations include refluxing in trifluoroacetic acid (TFA) for deprotection and neutralization with NaOH to isolate intermediates .

Q. How can researchers address challenges in characterizing the compound’s purity and structural integrity?

Purity assessment requires orthogonal analytical techniques:

- NMR Spectroscopy : H and C NMR resolve ether and tosylate moieties, with characteristic peaks for methylbenzenesulfonate groups (δ 2.40 ppm for CH, δ 127–145 ppm for aromatic carbons) .

- LC-MS : Confirms molecular weight (e.g., [M+H] at m/z 615.4) and detects impurities .

- TLC : Monitors reaction progress (e.g., R = 0.38 in acetone:hexane) .

For complex matrices, coupling RP-HPLC with mass spectrometry enhances resolution .

Q. What role does this compound play in fragment-based drug discovery (FBDD) targeting protein-protein interactions (PPIs)?

In FBDD, the compound serves as a flexible linker or scaffold due to its polyether chain, enabling modular assembly of inhibitors. For instance, derivatives targeting the p47phox-p22phox PPI were synthesized via fragment coupling, with biochemical assays (e.g., fluorescence polarization) validating binding affinity. Structural optimization via SAR studies improved potency, emphasizing the role of tosylate groups in enhancing solubility and bioavailability .

Q. How does the choice of catalyst influence reaction efficiency in synthesizing derivatives?

Catalysts critically impact yield and selectivity:

- Cu(I) Catalysts : Enable Ullmann-type couplings for aryl ethers, achieving high yields (91%) with 4-iodobenzonitrile .

- Pd(0) Catalysts : Facilitate Buchwald-Hartwig aminations but may produce lower yields (12%) due to competing side reactions .

Mechanistic studies (e.g., kinetic profiling) and computational modeling (DFT) are recommended to rationalize catalyst performance and optimize conditions .

Q. What advanced applications exist in supramolecular chemistry or nanotechnology?

The compound’s bis-tosylate groups act as electrophilic "handles" for constructing host-guest systems. For example, it was used to synthesize electrochemically responsive supramolecular "zip ties" via host-guest interactions with cucurbit[8]uril (CB[8]). Applications include dynamic molecular switches and stimuli-responsive materials .

Q. How can researchers resolve contradictions in reported synthetic yields for derivatives?

Yield discrepancies (e.g., 79% vs. 12% for similar reactions) often arise from:

- Reaction Conditions : Temperature, solvent polarity, and catalyst loading (e.g., Pd(0) vs. Cu(I)) .

- Purification Methods : RP-HPLC vs. column chromatography .

Systematic DoE (Design of Experiments) approaches, varying parameters like solvent (DCM vs. dioxane) and stoichiometry, are recommended to identify optimal conditions .

Q. What analytical strategies detect this compound in environmental or biological matrices?

- Sample Preparation : Solid-phase extraction (SPE) for environmental water or biological fluids .

- Detection : LC-MS/MS with MRM (multiple reaction monitoring) for high sensitivity.

- Stability Studies : Assess hydrolysis under varying pH and temperature to predict environmental persistence .

Propriétés

IUPAC Name |

2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O9S2/c1-19-3-7-21(8-4-19)32(23,24)30-17-15-28-13-11-27-12-14-29-16-18-31-33(25,26)22-9-5-20(2)6-10-22/h3-10H,11-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAONPBUWDUSSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001303215 | |

| Record name | Tetraethylene glycol ditosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37860-51-8 | |

| Record name | Tetraethylene glycol ditosylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37860-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylene glycol ditosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylene Glycol Bis(p-toluenesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.